(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate
Description
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-8(2)18-11(15-7)6-17-12(16)9-3-4-14-10(13)5-9/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUMVYEAVWDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC(=O)C2=CC(=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique. The compound’s solubility in different solvents could also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Biological Activity
(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antifungal Activity
Research indicates that compounds related to thiazole and pyridine structures exhibit significant antifungal properties. For instance, studies on similar thiazole derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentrations (MICs) for these compounds often range between 2 to 16 µg/mL against pathogens like Cryptococcus neoformans and dermatophytes .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 4a | Cryptococcus neoformans | 2 - 16 | Fungicidal |
| Compound 4c | Dermatophytes | 4 - 12 | Fungistatic |
Antitumor Activity
In addition to antifungal properties, thiazole-containing compounds have been studied for their anticancer potential. A notable study demonstrated that derivatives of 2-chloropyridine with thiazole moieties showed significant antiproliferative effects against gastric cancer cell lines. Compound 6o from a related study exhibited an IC50 value of 2.3 ± 0.07 µM against telomerase activity, indicating strong potential as an antitumor agent .
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6o | SGC-7901 (gastric cancer) | 2.3 ± 0.07 | Telomerase Inhibition |
Case Studies
Several case studies highlight the effectiveness of thiazole and pyridine derivatives in clinical settings:
- Antifungal Efficacy : A study demonstrated that a series of thiazole derivatives exhibited selective antifungal activity against resistant strains, showing a promising alternative for treating fungal infections resistant to conventional therapies .
- Anticancer Properties : In vitro studies on thiazole-pyridine hybrids indicated that they could inhibit cell proliferation in various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the mechanisms through which these compounds exert their biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole-pyridine hybrids. Key structural analogues include:
Methyl 2-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate This analogue replaces the pyridine ring with a dichlorophenyl-pyrrolidinone system and introduces additional substituents (e.g., methoxy, methylphenyl).
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate This compound features a benzyl-substituted oxazolidinone and an imidazolidinone group. The oxazolidinone moiety is known for antibacterial activity, suggesting that similar derivatives of the target compound could be optimized for antimicrobial applications .
4-(4-Aminophenylthio)-N-methylcarboxamide Synthesized via a similar route involving thiophenol and pyridine derivatives, this compound lacks the thiazole ring but retains the chloropyridine-carboxylate framework. Its biological activity (unreported in evidence) may differ due to the absence of the thiazole’s sulfur atom, which often contributes to redox activity .
Research Findings and Limitations
- SHELXL and ORTEP-III are standard tools for such analyses.
- Synthetic Challenges : Steric hindrance from the 4,5-dimethylthiazole group may complicate coupling reactions, requiring optimized conditions (e.g., elevated temperatures or catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
